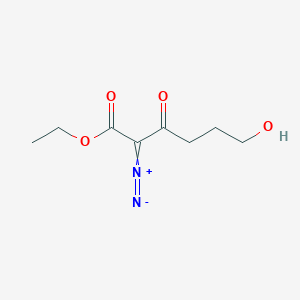
D-Phenylalanyl-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Phenylalanyl-D-valine: is a dipeptide composed of two amino acids, D-phenylalanine and D-valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Phenylalanyl-D-valine can be synthesized through a peptide coupling reaction. This involves the activation of the carboxyl group of D-phenylalanine and subsequent reaction with the amino group of D-valine. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).
Microbial Preparation: Microbial methods involve the use of specific enzymes such as D-aminoacylase and D-hydantoinase to catalyze the formation of this compound from precursor molecules
Industrial Production Methods: Industrial production often employs microbial synthesis due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine, and microbial specific hydrolysis of DL-5-isopropylhydantoin .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-Phenylalanyl-D-valine can undergo oxidation reactions, particularly at the phenyl group of D-phenylalanine.
Reduction: Reduction reactions can occur at the carboxyl group, converting it to an alcohol.
Substitution: Substitution reactions can take place at the amino group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: D-Phenylalanyl-D-valine is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis .
Biology: This compound is studied for its role in protein-protein interactions and enzyme-substrate specificity. It is also used in the development of peptide-based drugs .
Medicine: It is being explored for its analgesic and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and food additives .
Mécanisme D'action
D-Phenylalanyl-D-valine exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The phenyl group of D-phenylalanine can interact with hydrophobic pockets in proteins, while the valine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
D-Phenylalanine: Shares the phenyl group but lacks the valine moiety.
D-Valine: Contains the valine moiety but lacks the phenyl group.
L-Phenylalanyl-L-valine: The L-isomer of the compound, which has different stereochemistry and potentially different biological activity
Uniqueness: D-Phenylalanyl-D-valine is unique due to its specific stereochemistry, which can result in different biological activities compared to its L-isomers or individual amino acids. Its combination of hydrophobic and hydrogen bonding interactions makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
112674-81-4 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m1/s1 |
Clé InChI |
IEHDJWSAXBGJIP-VXGBXAGGSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


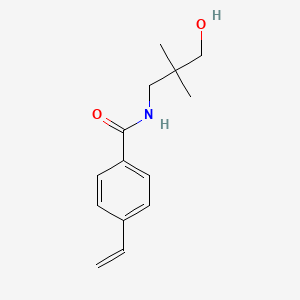
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
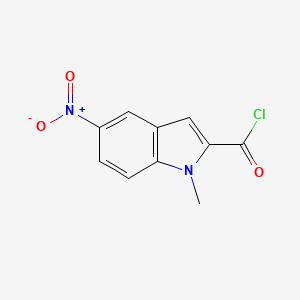
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
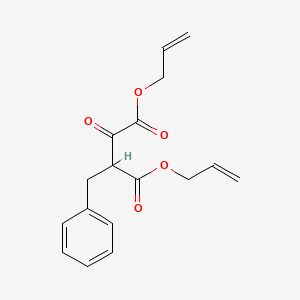
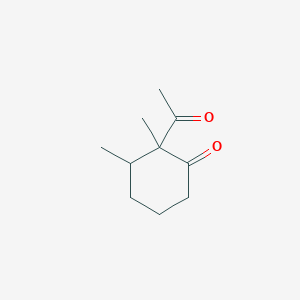
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
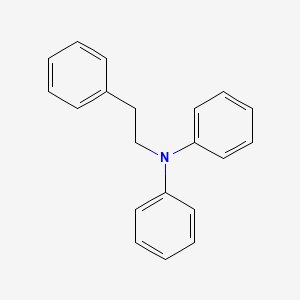
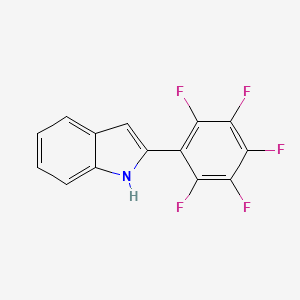
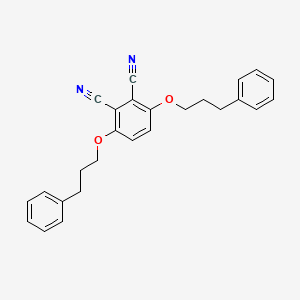
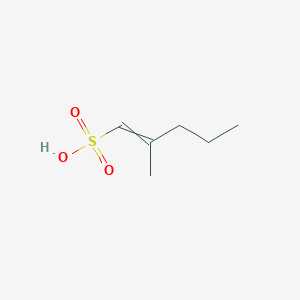
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
